7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Vorbereitungsmethoden
The synthesis of 7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common synthetic route includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of the compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and consistency in product quality.
Analyse Chemischer Reaktionen
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield boronic acids, while substitution reactions can produce a range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol exerts its effects involves its interaction with molecular targets such as enzymes or proteins. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing new drugs.
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol can be compared with other boron-containing heterocycles such as:
7-Fluorobenzofurazan-4-sulfonamide: This compound also contains a fluorine atom and a boron-based structure, but differs in its functional groups and specific applications.
7-Fluoro-N,N-dimethylbenzo[c][1,2,5]oxadiazole-4-sulfonamide: Similar in structure but with different substituents, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific boron-oxygen framework, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C9H10BFO2 |
---|---|
Molekulargewicht |
179.99 g/mol |
IUPAC-Name |
7-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole |
InChI |
InChI=1S/C9H10BFO2/c1-9(2)6-4-3-5-7(11)8(6)10(12)13-9/h3-5,12H,1-2H3 |
InChI-Schlüssel |
WETLVQVRYQGLQS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(C=CC=C2F)C(O1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.